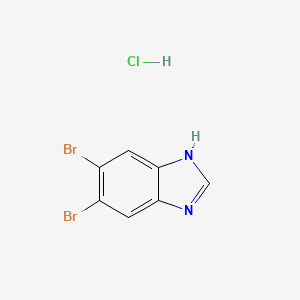

5,6-Dibromobenzimidazole, hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

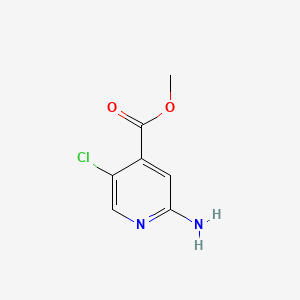

5,6-Dibromobenzimidazole hydrochloride, also known by its CAS Number 1242336-63-5, is a chemical compound with the molecular formula C7H5Br2ClN2 . Its molecular weight is 312.39 .

Synthesis Analysis

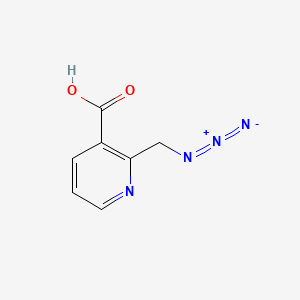

The synthesis of dibromobenzimidazole derivatives has been studied . The selected group contained three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core . The substances examined were: (5,6-dibromo-1H-benzimidazol-1-yl)acetonitrile (DB1), 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone (DB2), [5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetonitrile (DB3) .

Molecular Structure Analysis

The molecular structure of 5,6-Dibromobenzimidazole, HCl is represented by the formula C7H5Br2ClN2 . The average mass is 312.389 Da and the monoisotopic mass is 309.850800 Da .

Chemical Reactions Analysis

The chemical reactions of dibromobenzimidazole derivatives have been studied . The reactions were carried out in various base solvent-systems including K2CO3, NaH, KOH, t-BuOK, MeONa, NaHCO3, Et3N, Cs2CO3, DBU, DIPEA, or DABCO as a base, and MeCN, DMF, THF, DMSO, or dioxane as a solvent .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dibromobenzimidazole, hcl include its molecular formula C7H5Br2ClN2 and its molecular weight 312.389 .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

5,6-Dibromobenzimidazole derivatives are used as substrates in the synthesis of new antimycotics . These compounds have shown potential in combating fungal infections, particularly those caused by Candida spp. and Cryptococcus spp .

Methods of Application or Experimental Procedures

The synthesis of N-phenacyldibromobenzimidazoles involves various base solvent-systems including K2CO3, NaH, KOH, t-BuOK, MeONa, NaHCO3, Et3N, Cs2CO3, DBU, DIPEA, or DABCO as a base, and MeCN, DMF, THF, DMSO, or dioxane as a solvent . The best results were reached when the reactions were carried out in an NaHCO3–MeCN system at reflux for 24 hours .

Results or Outcomes

The cytotoxic activity of the synthesized compounds was evaluated against MCF-7 (breast adenocarcinoma), A-549 (lung adenocarcinoma), CCRF-CEM (acute lymphoblastic leukemia), and MRC-5 (normal lung fibroblasts). It was observed that the studied cell lines differed in sensitivity to the tested compounds with MCF-7 cells being the most sensitive, while A-549 cells were the least sensitive .

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Oncology and Medicinal Chemistry .

Summary of the Application

5,6-Dibromobenzimidazole derivatives have shown potential in cancer research. They have been found to exhibit cytotoxicity against various cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were tested for their cytotoxic activity against various cancer cell lines. The cytotoxicity of the tested derivatives towards CCRF-CEM cells increased with the number of chlorine or fluorine substituents .

Results or Outcomes

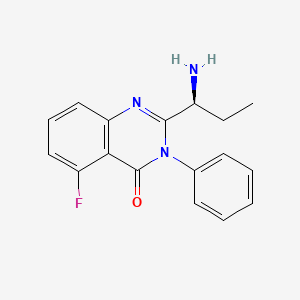

Some of the active compounds demonstrated pro-apoptotic properties against leukemic cells. For example, 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (4f), 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g), and 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (5j) were found to be particularly effective .

特性

IUPAC Name |

5,6-dibromo-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPKFHNOXYTGDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682050 |

Source

|

| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromobenzimidazole, hcl | |

CAS RN |

1242336-63-5 |

Source

|

| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。